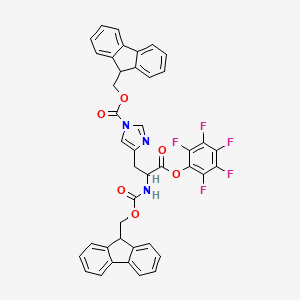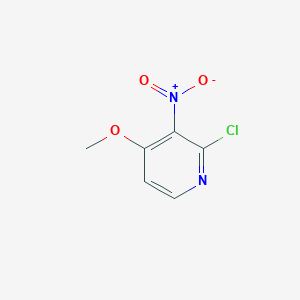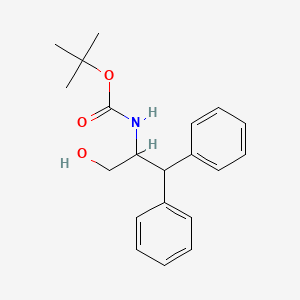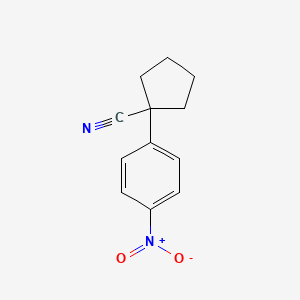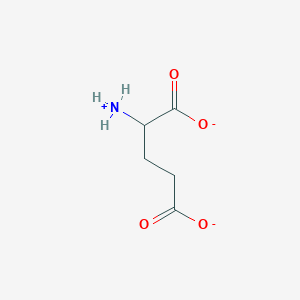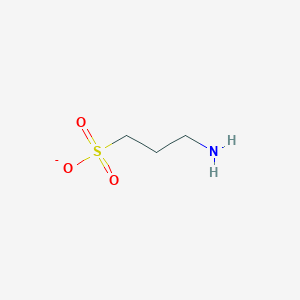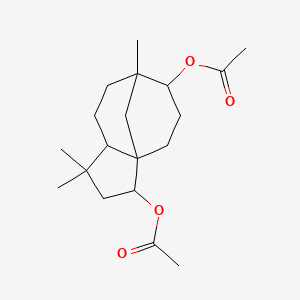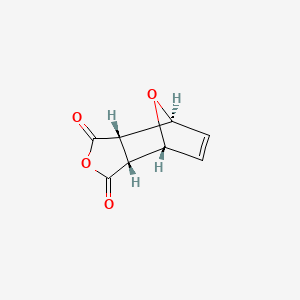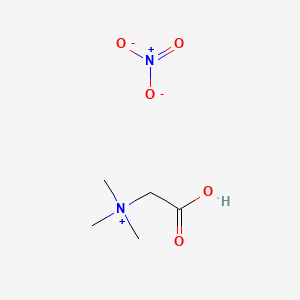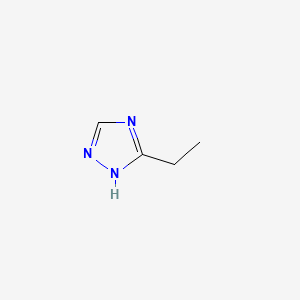
3-エチル-1H-1,2,4-トリアゾール
概要
説明
3-Ethyl-1H-1,2,4-triazole is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
科学的研究の応用
3-Ethyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
作用機序
Target of Action
For instance, 1,2,3-triazole derivatives have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities . These enzymes play a crucial role in neurotransmission, and their inhibition can lead to various physiological effects.
Mode of Action
The triazole ring is known to interact with the amino acids present in the active site of various receptors, involving various interactions like electrostatic interaction, pi-anion interaction, hydrogen bonding, and van der waals interaction . This interaction can lead to changes in the receptor’s function, affecting the physiological processes it controls.
Biochemical Pathways
Triazole derivatives have been reported to exert anticancer effects through different modes of actions, including inhibition of enzymes such as carbonic anhydrases (cas), thymidylate synthase (ts), aromatase, tryptophan, 2,3-dioxygenase (tdo), vascular endothelial growth factor receptor (vegfr), and epidermal growth factor receptor (egfr), which play a role in the progression of cancer .
Pharmacokinetics
It is known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Triazole derivatives have been reported to have various pharmacological properties such as anticancer, antimicrobial, anti-inflammatory, antitubercular, anti-hiv, and antiviral effects .
Action Environment
It is known that triazole compounds are generally stable and inert, which allows them to maintain their activity in various environments .
生化学分析
Biochemical Properties
Triazoles, including 3-Ethyl-1H-1,2,4-triazole, are capable of binding in the biological system with a variety of enzymes and receptors . They act as an important pharmacophore by interacting at the active site of a receptor as a hydrogen bond acceptor and as a donor . Due to its polar nature, the triazole nucleus can increase the solubility of the ligand and significantly improve the pharmacological profile of the drug .
Cellular Effects
Triazole derivatives have been reported to exhibit antimicrobial and antioxidant activity . They have shown inhibitory activity against various microbial strains, suggesting that they may influence cell function by disrupting essential biological processes in these organisms .
Molecular Mechanism
The molecular mechanism of action of 3-Ethyl-1H-1,2,4-triazole is not well-studied. Triazole derivatives have been reported to interact with various biomolecules. For instance, they have been found to interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . These interactions could potentially inhibit the enzyme’s activity, leading to antimicrobial effects .
Temporal Effects in Laboratory Settings
Triazoles are known for their stability, which makes them suitable for long-term studies .
Metabolic Pathways
Triazoles are known to interact with various enzymes and receptors, suggesting that they may be involved in multiple metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with formamide under acidic conditions, leading to the formation of the triazole ring . Another approach involves the use of ethyl isocyanate and hydrazine hydrate, followed by cyclization to yield the desired triazole .
Industrial Production Methods: Industrial production of 3-Ethyl-1H-1,2,4-triazole often employs continuous flow synthesis techniques to enhance yield and efficiency. This method involves the use of automated reactors and precise control of reaction parameters, ensuring consistent product quality .
化学反応の分析
Types of Reactions: 3-Ethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Major Products Formed:
Oxidation: Triazole oxides
Reduction: Reduced triazole derivatives
Substitution: Substituted triazole derivatives
類似化合物との比較
1H-1,2,4-Triazole: The parent compound of the 1,2,4-triazole family, known for its broad spectrum of biological activities.
3-Methyl-1H-1,2,4-triazole: Similar structure with a methyl group instead of an ethyl group, exhibiting comparable biological properties.
4-Amino-1H-1,2,4-triazole: Contains an amino group, used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness of 3-Ethyl-1H-1,2,4-triazole: 3-Ethyl-1H-1,2,4-triazole is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. This substitution can enhance its lipophilicity and potentially improve its bioavailability and efficacy in medicinal applications .
特性
IUPAC Name |
5-ethyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-2-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIPHBYZUMQFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225058 | |
| Record name | 3-Ethyl-1,2,4(1H)-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7411-16-7 | |
| Record name | 3-Ethyl-1,2,4(1H)-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-1,2,4(1H)-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 3-ethyl-1H-1,2,4-triazole-5(4H)-thione and its derivatives?
A: 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound with a five-membered ring containing three nitrogen atoms and a thione group. Research indicates that it exists predominantly in the thione tautomeric form in the solid state. [] Derivatives of this compound often involve substitutions at the 4-position of the triazole ring, typically with arylidene groups. For example, in one study, 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione was reacted with 2-methylbenzaldehyde to yield 3-Ethyl-4-[(E)-2-methylbenzylideneamino]-1H-1,2,4-triazole-5(4H)-thione. [] This derivatization strategy allows for the introduction of various functional groups and the exploration of their impact on the compound's properties.
Q2: How does the structure of 3-ethyl-1H-1,2,4-triazole-5(4H)-thione derivatives influence their crystal packing?
A: The crystal structures of these compounds are significantly influenced by the substituents on the triazole ring. Studies employing single-crystal X-ray diffraction reveal that these compounds can form diverse supramolecular architectures. For instance, in the crystal structure of 4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-ethyl-1H-1,2,4-triazole-5(4H)-thione, researchers observed the formation of cyclic dimers through N—H⋯S hydrogen bonds. [] These dimers are further connected via weak π–π interactions between the benzene rings, highlighting the role of intermolecular interactions in the solid-state organization of these compounds.
Q3: Can 3-ethyl-1H-1,2,4-triazole-5(4H)-thione be used in the synthesis of other valuable compounds?
A: Yes, research demonstrates that 3-ethyl-1H-1,2,4-triazole-5(4H)-thione can act as a reagent in multicomponent reactions to generate structurally diverse molecules. A study illustrated its utility in a three-component reaction with triphenylphosphine and dialkyl acetylenedicarboxylates to synthesize phosphorus ylides. [] This reaction proceeds with high yields and provides access to highly functionalized phosphorus ylides, showcasing the potential of this triazole derivative in synthetic organic chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B1630758.png)

